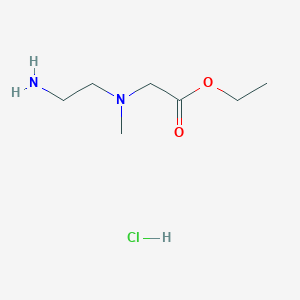

Ethyl 2-((2-aminoethyl)(methyl)amino)acetate hydrochloride

Description

Properties

Molecular Formula |

C7H17ClN2O2 |

|---|---|

Molecular Weight |

196.67 g/mol |

IUPAC Name |

ethyl 2-[2-aminoethyl(methyl)amino]acetate;hydrochloride |

InChI |

InChI=1S/C7H16N2O2.ClH/c1-3-11-7(10)6-9(2)5-4-8;/h3-6,8H2,1-2H3;1H |

InChI Key |

DCTAYXIEQBEAPK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CN(C)CCN.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of Ethyl 2-((2-aminoethyl)(methyl)amino)acetate hydrochloride typically involves:

- Formation of the ethyl ester of a glycine derivative.

- Introduction of the N-methyl and 2-aminoethyl substituents on the nitrogen atom.

- Conversion to the hydrochloride salt to improve stability and crystallinity.

The process often includes protection and deprotection steps, amination reactions, and salt formation.

Detailed Preparation Routes

Protection-Deprotection and Amination Approach

A method analogous to the preparation of related amino esters involves:

-

- Starting from glycine methyl ester hydrochloride, the amino group is protected using tert-butyl dicarbonate (Boc protection) in an organic solvent such as ether or varsol under alkaline catalysis.

- Reaction conditions: 0–30 °C, molar ratios of glycine methyl ester hydrochloride to Boc anhydride 1:1 to 1:2, and to alkali 1:1 to 1:4.

- Yield: ~96%, purity ~98.8% (GC).

This method is noted for its mild reaction conditions, high purity, and suitability for scale-up.

Direct Esterification and Acidification

Another approach involves acid-catalyzed esterification of the corresponding amino acid or amine precursor:

- Acidified ethanol is prepared by adding acetyl chloride dropwise to anhydrous ethanol under controlled temperature (<60 °C).

- The amino precursor (e.g., creatine monohydrate analog) is added to the acidified ethanol and stirred at 40–50 °C for 2–8 hours.

- After reaction completion, the mixture is cooled, and the hydrochloride salt crystallizes out.

- The product is collected by vacuum filtration, washed with cold ethanol, and dried.

- Yields range from 74% to 92%, with purity between 94% and 100% depending on conditions.

This method is simpler but may require careful control of temperature and acid equivalents to optimize yield and purity.

Ketimine Intermediate Hydrochloride Formation

A patented method for related aminoethyl esters involves:

- Reacting a ketimine compound of the aminoethyl ester with hydrogen chloride and water in controlled ratios to produce the hydrochloride salt directly.

- The feed ratios of water and hydrogen chloride are critical to achieving high purity and yield.

- The product precipitates as white crystals with high purity and yield.

- Excess acid can suppress the deprotection reaction, prolonging reaction time.

This method is advantageous for producing solid-state hydrochloride salts with high purity and is adaptable to various alkyl or aryl substituents.

Comparative Data Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((2-aminoethyl)(methyl)amino)acetate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ether at low temperatures.

Substitution: Halides, alkoxides; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile at moderate temperatures.

Major Products Formed

Oxidation: Oxo derivatives such as aldehydes or ketones.

Reduction: Amine derivatives with reduced functional groups.

Substitution: Substituted derivatives with different nucleophiles replacing the amino group.

Scientific Research Applications

Ethyl 2-((2-aminoethyl)(methyl)amino)acetate hydrochloride is a chemical compound with the molecular formula C7H17ClN2O2. It is a derivative of glycine with a substituted amino group that includes an ethyl and a methyl group. This compound is used in scientific research because of its structural properties and applications in biochemistry and medicinal chemistry.

Applications

This compound has diverse applications across several fields.

Scientific Research

- Enzyme Interactions: It exhibits biological activity, particularly in biochemical pathways involving enzyme interactions and protein-ligand dynamics. The compound can act as a substrate or inhibitor for various enzymes, influencing metabolic processes and signaling pathways within biological systems.

- Binding Affinities and Inhibitory Effects: Research focuses on its binding affinities and inhibitory effects on various enzymes. These studies are crucial for understanding its role in biochemical pathways and its potential therapeutic implications. The compound's interactions with specific receptors or enzymes can modulate biological activities, which is essential for drug development processes.

Synthesis

- Nucleophilic Substitution Reactions: The synthesis of this compound typically involves nucleophilic substitution reactions. A common synthetic route includes the reaction of ethyl chloroacetate with N-methyl-ethylenediamine in the presence of a base, such as sodium hydroxide.

- Reaction Conditions: The reaction proceeds through the nucleophilic attack of the amino group on the carbonyl carbon of the ethyl chloroacetate, producing the desired product. The reaction is generally conducted in an organic solvent like ethanol or methanol at elevated temperatures (60-80°C) to facilitate the process.

Mechanism of Action

The mechanism of action of ethyl 2-((2-aminoethyl)(methyl)amino)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural Comparison

*Similarity scores derived from structural alignment algorithms (e.g., Tanimoto index) .

Key Observations :

- Functional Groups : The target compound’s ester group contrasts with the carboxylic acid in 740792-70-5, reducing polarity and increasing lipophilicity .

- Aromatic vs.

- Cyclic Substituents : Cyclohexyl (939760-85-7) and cyclopropyl (1417805-94-7) groups improve metabolic stability but may reduce solubility compared to linear chains .

Physicochemical Properties

Table 2: Physicochemical Comparison

*LogP: Octanol-water partition coefficient (predicted via computational tools).

Key Observations :

- Salt Form : The hydrochloride salt in the target compound enhances water solubility compared to neutral analogs (e.g., 740792-70-5) .

- Aromaticity : The phenyl group in 17841-69-9 increases LogP, favoring membrane permeability but reducing aqueous solubility .

- Cyclopropane Effect : The strained cyclopropane ring in 1417805-94-7 lowers solubility due to hydrophobic interactions .

Table 3: Application Comparison

Key Observations :

- Pharmaceutical Utility : The target compound’s amine groups make it versatile for drug synthesis, particularly in neurologically active agents, whereas 17841-69-9 is linked to antihistamine development .

- Biological Interactions : Cyclohexyl derivatives (939760-85-7) exhibit superior CNS penetration due to increased lipophilicity and reduced polarity .

Biological Activity

Ethyl 2-((2-aminoethyl)(methyl)amino)acetate hydrochloride, a derivative of glycine, has garnered attention in biochemical and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article delves into its biological activity, synthesis methods, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H17ClN2O2, with a molecular weight of approximately 196.68 g/mol. Its structure features an ethyl ester group, a methylamino group, and an aminoethyl group, which contribute to its biological activity.

Enzyme Interactions

This compound exhibits significant biological activity primarily through its interactions with various enzymes. Preliminary studies indicate that it can act as both a substrate and an inhibitor for certain enzymes, influencing metabolic processes and signaling pathways within biological systems. This dual functionality is crucial for understanding its potential therapeutic implications.

Pharmacological Applications

Research suggests that this compound may have applications in drug development due to its ability to modulate enzyme activity. Its structural components allow for interactions with specific receptors or enzymes, which is essential for the design of new pharmacological agents.

Synthesis Methods

The synthesis of this compound typically involves nucleophilic substitution reactions. A common synthetic route includes the reaction of ethyl chloroacetate with N-methyl-ethylenediamine in the presence of a base like sodium hydroxide. The reaction conditions generally involve elevated temperatures (60-80°C) in an organic solvent such as ethanol or methanol to facilitate the process.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 2-(methylamino)acetate hydrochloride | C5H12ClNO2 | Simpler structure; fewer functional groups |

| Ethyl glycine | C4H9NO2 | Lacks additional amino substituents |

| N,N-Dimethylethylenediamine | C6H16N2 | More complex structure; lacks acetate functionality |

| Ethyl 2-(N,N-dimethylamino)acetate | C6H13N3O2 | Dimethyl substitution; different biological activity |

This table highlights how this compound stands out due to its specific combination of functional groups that enhance its potential biological activity compared to simpler analogs.

Case Studies and Research Findings

- Enzyme Kinetics Studies : Research has shown that this compound can influence enzyme kinetics significantly. In vitro assays demonstrated varying degrees of inhibition on enzymes involved in metabolic pathways, suggesting its potential as a lead compound in drug development.

- Therapeutic Applications : Preliminary investigations into the compound's pharmacological properties have indicated potential applications in treating metabolic disorders. Further studies are required to elucidate its full pharmacological profile and therapeutic efficacy .

- Antimicrobial Activity : While not primarily studied for antimicrobial properties, related compounds have exhibited antibacterial and antifungal activities. This raises the possibility that this compound may also possess similar properties, warranting further investigation .

Q & A

Q. What are the optimized synthetic routes for Ethyl 2-((2-aminoethyl)(methyl)amino)acetate hydrochloride, and how do reaction conditions influence yield?

Answer: The compound can be synthesized via alkylation of ethanolamine derivatives or reductive amination. Key considerations include:

- Alkylation : Reacting 2-chloroethanol with ethylenediamine derivatives under controlled pH (acidic/basic) to prevent side reactions. Inert atmospheres (N₂/Ar) improve yield by minimizing oxidation .

- Reductive Amination : Use of reducing agents like LiAlH₄ under anhydrous conditions to stabilize intermediates and prevent hydrolysis .

| Method | Reagents/Conditions | Yield Optimization |

|---|---|---|

| Alkylation | 2-chloroethanol, pH 7–9, 60–80°C | Inert atmosphere increases purity |

| Reductive Amination | LiAlH₄, THF, 0°C to RT | Anhydrous conditions critical |

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies amine and ester functional groups. For example, δ 1.2–1.4 ppm (CH₃ of ethyl ester) and δ 3.0–3.5 ppm (N-CH₂ groups) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 221.1) and fragmentation patterns .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–220 nm) assess purity (>95%) and resolve polar impurities .

Q. How should researchers handle and store this compound to ensure stability?

Answer:

Q. What purification strategies are recommended for isolating this compound from byproducts?

Answer:

- Column Chromatography : Silica gel (60–120 mesh) with eluents like CH₂Cl₂:MeOH (9:1) separates polar amines from ester byproducts .

- Recrystallization : Use ethanol/water mixtures (70:30) at low temperatures (4°C) to obtain high-purity crystals .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the ethyl ester and tertiary amine groups in cross-coupling reactions?

Answer:

Q. How can computational modeling (e.g., DFT or MD simulations) predict this compound’s interaction with biological targets?

Answer:

- Density Functional Theory (DFT) : Calculates charge distribution on the amine groups, predicting hydrogen-bonding sites with proteins (e.g., binding to aspartate residues) .

- Molecular Dynamics (MD) : Simulates conformational flexibility in aqueous solutions, revealing solvent-accessible surfaces for drug delivery applications .

Q. What advanced analytical methods resolve trace impurities (<0.1%) in synthesized batches?

Answer:

Q. How does this compound serve as a precursor for synthesizing prodrugs or polymer-drug conjugates?

Answer:

- Prodrug Design : The ethyl ester is hydrolyzed in vivo by esterases, releasing the active amine moiety. Example: Conjugation with anticancer agents via carbodiimide chemistry .

- Polymer Conjugates : Grafting onto PEG or PLGA matrices via amine-epoxide reactions improves pharmacokinetics and reduces toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.